molecular formula C22H32F3NO4 B12759116 Dexfenfluramine (+)-camphorate CAS No. 17325-68-7

Dexfenfluramine (+)-camphorate

Cat. No.: B12759116
CAS No.: 17325-68-7
M. Wt: 431.5 g/mol
InChI Key: GBMYZGXLAHAFPC-JGTDEUSISA-N
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Description

Dexfenfluramine (+)-camphorate is a compound known for its role as a serotonergic anorectic drug. It is the d-enantiomer of fenfluramine and is structurally similar to amphetamine, but it lacks any psychologically stimulating effects. Dexfenfluramine was marketed under the name Redux and was used to reduce appetite by increasing the amount of extracellular serotonin in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexfenfluramine involves several steps:

Industrial Production Methods

Industrial production of dexfenfluramine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to minimize impurities and ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexfenfluramine undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dexfenfluramine can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Dexfenfluramine has been extensively studied for its applications in various fields:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexfenfluramine is unique in its specific action on serotonin reuptake and release, leading to its potent anorectic effects without the stimulating effects seen in amphetamines. Its ability to selectively decrease carbohydrate intake makes it particularly effective in managing obesity associated with excessive carbohydrate consumption .

Properties

CAS No.

17325-68-7

Molecular Formula

C22H32F3NO4

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1

InChI Key

GBMYZGXLAHAFPC-JGTDEUSISA-N

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Origin of Product

United States

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